3-Amino-N-phenylpyrrolidine-1-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-amino-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-9-6-7-14(8-9)11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15) |
InChI Key |
MFYRCAHFLPMSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrrolidine Carboxamide Derivatives
Strategies for the Synthesis of 3-Amino-N-phenylpyrrolidine-1-carboxamide
The construction of this compound can be approached by first synthesizing a key intermediate, 3-aminopyrrolidine (B1265635), followed by the introduction of the N-phenylcarboxamide group at the N-1 position. The primary challenge lies in the stereocontrolled synthesis of the 3-aminopyrrolidine core.
The formation of the pyrrolidine (B122466) ring is the foundational step in the synthesis. Various methods have been developed to construct this five-membered heterocycle, which could be adapted for the synthesis of a 3-aminopyrrolidine precursor.
[3+2] Cycloaddition Reactions: One of the most powerful methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govacs.org Azomethine ylides, often generated in situ from the condensation of aldehydes and amino acids, react with dipolarophiles to form a wide range of substituted pyrrolidines. beilstein-journals.org By selecting an appropriate alkene and azomethine ylide, a pyrrolidine with a functional group at the C-3 position can be prepared, which can then be converted to an amino group.
Intramolecular Cyclization: Pyrrolidine rings can be efficiently formed through intramolecular cyclization of acyclic precursors. nih.gov For instance, a copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org Another approach involves the cyclization of amino alcohols, where the hydroxyl group is activated to facilitate nucleophilic attack by the nitrogen atom. organic-chemistry.org
Ring Contraction of Pyridines: A novel photo-promoted ring contraction of pyridines using silylborane has been developed to afford pyrrolidine derivatives. nih.gov This method provides access to complex pyrrolidine skeletons from readily available starting materials. nih.gov
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex pyrrolidine structures by combining three or more reactants in a single operation. tandfonline.com For example, a three-component reaction of an aldehyde, an amine, and an activated alkene can generate highly substituted pyrrolidines. The reaction of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate in glacial acetic acid is one such example leading to pyrrolin-2-one derivatives. beilstein-journals.org
Achieving the desired stereochemistry at the C-3 position is critical. The synthesis of an enantiomerically pure 3-aminopyrrolidine intermediate is the key step. A well-established route starts from a readily available chiral starting material, trans-4-hydroxy-L-proline. google.com
This multi-step synthesis proceeds as follows:
Decarboxylation and N-Protection: The starting material, trans-4-hydroxy-L-proline, undergoes decarboxylation, followed by protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group. google.com
Sulfonylation of the Hydroxyl Group: The hydroxyl group at the C-4 position (which becomes the C-3 position after renumbering of the resulting pyrrolidine) is activated by conversion to a good leaving group, such as a mesylate or tosylate. google.comnih.gov
Nucleophilic Substitution with Azide (B81097): The activated hydroxyl group is displaced by an azide ion (from sodium azide) via an Sₙ2 reaction. This step proceeds with a complete inversion of configuration at the chiral center. google.comnih.gov
Reduction of the Azide: The azide group is reduced to a primary amine using a reducing agent like triphenylphosphine (B44618) or through catalytic hydrogenation. google.comnih.gov This yields the chiral (S)-3-aminopyrrolidine intermediate, often isolated as a dihydrochloride (B599025) salt after deprotection. google.com
Formation of the N-phenylcarboxamide: The final step involves the reaction of the synthesized chiral 3-aminopyrrolidine with phenyl isocyanate. This reaction forms the urea (B33335) (carboxamide) linkage at the N-1 position of the pyrrolidine ring, yielding the target compound, this compound. A similar strategy has been employed in the synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides from 3-aminoindazole and phenyl isocyanate precursors. nih.gov
Reaction Mechanisms in Pyrrolidine Carboxamide Synthesis
The key to the stereoselective synthesis described above is the Sₙ2 reaction. The mechanism involves the backside attack of the nucleophile (azide ion, N₃⁻) on the carbon atom bearing the sulfonate leaving group (e.g., mesylate). This concerted process forces the leaving group to depart from the opposite side, resulting in a Walden inversion of the stereochemical configuration at that carbon center. This ensures that the final amino group has the opposite stereochemistry relative to the hydroxyl group in the precursor.
Another important mechanistic class involves cycloaddition reactions. The [3+2] cycloaddition of an azomethine ylide with an alkene is a concerted pericyclic reaction that allows for the simultaneous formation of up to four stereogenic centers, offering a high degree of stereocontrol. acs.org The regioselectivity and stereoselectivity are governed by the frontier molecular orbitals of the dipole and the dipolarophile.
Reductive coupling reactions catalyzed by transition metals, such as cobalt, proceed through different mechanisms. These may involve the formation of a metallacyclic intermediate, for instance, a cobaltaazacyclopentene, which then undergoes further transformation to yield the final pyrrolidinone product. organic-chemistry.org
Optimization of Synthetic Pathways and Reaction Conditions
The efficiency, yield, and selectivity of pyrrolidine synthesis are highly dependent on the reaction conditions. Careful selection of catalysts, reagents, solvents, and temperature is crucial for optimizing the synthetic pathway.
The choice of catalyst is fundamental for many modern synthetic methods for pyrrolidines. Transition metal complexes are widely used to facilitate key bond-forming steps.
| Catalyst/Reagent | Reaction Type | Role/Function | Reference |
| Iridium Complexes (e.g., Vaska's complex) | Reductive [3+2] Cycloaddition | Reductively generates azomethine ylides from amides. | acs.org |
| Cp*Ir Complex | N-Heterocyclization | Catalyzes the annulation of primary amines with diols. | organic-chemistry.org |
| Cobalt/Nickel Catalysts | Regio- and Enantioselective Hydroalkylation | Catalyst choice determines regioselectivity (C2 vs. C3 alkylation of 3-pyrrolines). | organic-chemistry.org |
| CoI₂(dppe) | Reductive Coupling | Catalyzes coupling of nitriles and acrylamides to form pyrrolidinones. | organic-chemistry.org |
| Rhodium Catalysts | C-H Amination | Utilizes O-benzoylhydroxylamines as nitrene precursors for cyclization. | organic-chemistry.org |
| Sodium Azide (NaN₃) | Nucleophilic Substitution | Provides the azide nucleophile for Sₙ2 displacement of leaving groups. | google.comnih.gov |
| Triphenylphosphine (PPh₃) | Reduction | Reduces the azide group to a primary amine (Staudinger reaction). | google.com |
| Phenyl Isocyanate | Carboxamide Formation | Reacts with the N-1 nitrogen of the pyrrolidine to form the N-phenylurea moiety. | nih.gov |
This table is generated based on data from the text and is for illustrative purposes.
Solvent polarity, coordinating ability, and boiling point can dramatically influence reaction rates and selectivity. Similarly, temperature affects reaction kinetics and can be adjusted to control product distribution.
For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol (B145695) resulted in a significant increase in product yield. beilstein-journals.org In the synthesis of (S)-3-aminopyrrolidine precursors, the sulfonylation step is typically carried out at low temperatures (0–10°C) to control reactivity and minimize side reactions, while the subsequent azide displacement may be performed at elevated temperatures (e.g., 70°C in DMF) to ensure a reasonable reaction rate. google.comnih.gov The final amination of a sulfonyloxy-pyrrolidine with ammonia (B1221849) can require high temperatures and pressures (e.g., 110-150°C in an autoclave). google.com
| Reaction Step | Solvent(s) | Temperature | Effect/Observation | Reference |
| N-Boc Protection | Dichloromethane (DCM) | 0–10°C | Preferred solvent for the protection reaction. | google.com |
| Azide Displacement (Sₙ2) | Dimethylformamide (DMF) | 70°C | Common polar aprotic solvent for Sₙ2 reactions. | nih.gov |
| Pyrrolidinone Synthesis | Acetic Acid | Room Temp. | Effective solvent for the multicomponent reaction, yield of 70-80%. | beilstein-journals.org |
| Pyrrolidinone Synthesis | Ethanol | Not specified | Showed to be a better solvent than acetic acid for a related transformation. | beilstein-journals.org |
| Ammonolysis | Methylene Chloride | 110-150°C (in autoclave) | High temperature and pressure required for the reaction with ammonia. | google.com |
This table is generated based on data from the text and is for illustrative purposes.
Modular Synthetic Approaches to Pyrrolidine Carboxamide Libraries
The construction of pyrrolidine carboxamide libraries, particularly focusing on derivatives of this compound, often employs modular synthetic strategies. These approaches allow for the systematic variation of different structural components of the molecule, facilitating the exploration of structure-activity relationships (SAR). A common modular approach involves the coupling of pre-functionalized building blocks.
A key strategy for generating a library of this compound analogs is the reaction of a protected 3-aminopyrrolidine core with a diverse panel of phenyl isocyanates. This method allows for the introduction of a wide array of substituents on the N-phenyl ring. The 3-aminopyrrolidine can be sourced commercially or synthesized, and the availability of a large number of substituted phenyl isocyanates makes this a highly flexible approach.
Another modular route involves the reaction of a pyrrolidine-1-carbonyl chloride with a variety of substituted anilines. This approach offers an alternative for diversifying the N-phenyl moiety. Furthermore, the synthesis can be designed to allow for variations in the pyrrolidine ring itself, for example, by starting with different substituted pyrrolidines.
The development of robust synthetic routes applicable to parallel synthesis is crucial for the efficient generation of these libraries. Such strategies often utilize solution-phase or solid-phase extraction (SPE) techniques for purification, enabling the rapid production of a large number of compounds. nih.gov
Table 1: Exemplary Modular Synthesis of this compound Analogs
| Pyrrolidine Precursor | Phenyl Isocyanate/Aniline Derivative | Resulting Compound Class |
|---|---|---|
| (S)-3-Aminopyrrolidine | 4-Chlorophenyl isocyanate | (S)-3-Amino-N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
| (R)-3-Aminopyrrolidine | 3-Methoxyphenyl isocyanate | (R)-3-Amino-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide |
Derivatization Strategies for Structural Modification
Structural modifications of the pyrrolidine ring in this compound are essential for fine-tuning the compound's properties. These modifications can include the introduction of substituents at various positions of the pyrrolidine ring. For instance, alkyl or aryl groups can be introduced to explore the impact of steric bulk on biological activity.
The stereochemistry of the pyrrolidine ring is another critical aspect that can be systematically varied. The use of enantiomerically pure starting materials, such as (R)- or (S)-3-aminopyrrolidine, allows for the synthesis of stereochemically defined final compounds. The spatial orientation of substituents on the pyrrolidine ring can significantly influence the binding of the molecule to its biological target. researchgate.net
Furthermore, the pyrrolidine ring can be part of a larger, more complex fused ring system. The synthesis of such derivatives often involves multi-step reaction sequences starting from readily available precursors like L-glutamic acid. niscpr.res.in
The N-phenyl group of this compound is a prime site for functionalization to explore SAR. A wide range of substituents can be introduced onto the phenyl ring, including electron-donating and electron-withdrawing groups, halogens, and heterocyclic moieties. This is typically achieved by using appropriately substituted phenyl isocyanates or anilines in the modular synthetic approach described earlier.
The position of the substituent on the phenyl ring (ortho, meta, or para) can also have a profound effect on the compound's activity. For example, in a series of related N-phenyl-1H-indazole-1-carboxamides, the nature and position of the substituent on the phenyl ring were found to be critical for their antiproliferative activity. nih.gov
Table 2: Examples of Phenyl Moiety Functionalization
| Substituent (R) | Position on Phenyl Ring | Example Compound |
|---|---|---|
| -Cl | para | 3-Amino-N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
| -OCH3 | meta | 3-Amino-N-(3-methoxyphenyl)pyrrolidine-1-carboxamide |
Introduction of Diverse Substituents
Beyond modifications to the pyrrolidine ring and the N-phenyl group, diverse substituents can be introduced at other positions to further explore the chemical space. For instance, the amino group at the 3-position of the pyrrolidine ring can be acylated or alkylated to introduce new functional groups.
The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has demonstrated that a variety of substituents on the phenyl ring can lead to compounds with significant biological activity. researchgate.net This highlights the importance of exploring a wide range of diverse substituents to identify potent and selective compounds.
Protection and Deprotection Strategies in Synthesis
The synthesis of this compound and its derivatives often requires the use of protecting groups to prevent unwanted side reactions. The 3-amino group of the pyrrolidine ring is a primary site for protection.
Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. masterorganicchemistry.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). google.com The Cbz group is installed using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation. wiley-vch.de
The choice of protecting group strategy is crucial, especially in multi-step syntheses where orthogonal protecting groups may be required. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. researchgate.net
For example, if the synthesis involves a subsequent reaction that is sensitive to acidic conditions, the Cbz group would be a more suitable choice for protecting the 3-amino group than the Boc group. Careful planning of the protection and deprotection steps is essential for the successful synthesis of complex pyrrolidine carboxamide derivatives. ug.edu.pl
Table 3: Common Protecting Groups for the 3-Amino Group
| Protecting Group | Abbreviation | Reagent for Introduction | Conditions for Removal |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Acidic (e.g., TFA) |
Advanced Spectroscopic and Structural Characterization in Pyrrolidine Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound such as 3-Amino-N-phenylpyrrolidine-1-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
Proton NMR (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The phenyl group protons would typically appear in the aromatic region (around 7.0-8.0 ppm). The protons of the pyrrolidine (B122466) ring would be found in the aliphatic region, with their chemical shifts influenced by the neighboring amino and carboxamide groups. The protons on the carbon bearing the amino group (C3) would likely be shifted downfield compared to an unsubstituted pyrrolidine. The N-H protons of the amino and amide groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.0 - 8.0 |
| Pyrrolidine-H (C2, C5) | 3.0 - 4.0 |
| Pyrrolidine-H (C4) | 1.8 - 2.5 |
| Pyrrolidine-H (C3) | 3.0 - 3.5 |
| Amine-NH₂ | Variable |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxamide group would be expected to resonate at a significantly downfield chemical shift (typically 160-180 ppm). The aromatic carbons of the phenyl ring would appear in the 110-140 ppm range. The carbons of the pyrrolidine ring would be found in the aliphatic region, with the carbon attached to the amino group (C3) and the carbons adjacent to the nitrogen (C2 and C5) showing distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 160 - 180 |
| Phenyl-C | 110 - 140 |
| Pyrrolidine-C (C2, C5) | 45 - 60 |
| Pyrrolidine-C (C4) | 25 - 40 |
Advanced NMR Techniques for Conformation and Connectivity
To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms and the spatial arrangement of the molecule, advanced 2D NMR techniques would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyrrolidine ring and the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be essential for establishing the connectivity between the phenyl ring, the carboxamide group, and the pyrrolidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation of the pyrrolidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₁₁H₁₅N₃O). The calculated exact mass can be compared with the measured mass to confirm the elemental composition.
Table 3: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₆N₃O⁺ | 206.1288 |
Ion Mobility Spectrometry for Structural Insights
Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it can provide valuable information about the three-dimensional structure of a molecule. For this compound, IMS could potentially be used to separate different conformers or isomers, if present, and to determine their collision cross-sections (CCS), which is a measure of their shape in the gas phase. However, no specific IMS data for this compound has been reported.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the molecule's vibrational modes. For this compound, the IR spectrum provides clear signatures for its key structural features: the primary amine, the secondary amide, the pyrrolidine ring, and the phenyl group.
The primary amine (-NH₂) group is characterized by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. orgchemboulder.comrockymountainlabs.com Additionally, a scissoring (bending) vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The secondary amide (-CONH-) linkage presents several characteristic bands. A single N-H stretching band appears in the 3400-3250 cm⁻¹ region, which can sometimes overlap with the amine stretches. wpmucdn.comlibretexts.org More definitive is the strong C=O stretching vibration, known as the Amide I band, which typically appears between 1680-1630 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1570-1515 cm⁻¹.
The aliphatic pyrrolidine ring and the aromatic phenyl group contribute to the C-H stretching region. Aliphatic C-H stretches are observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The C-N stretching of the aliphatic amine and amide can be found in the 1335-1020 cm⁻¹ fingerprint region. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| Secondary Amide (R-CONH-R') | N-H Stretch | 3400 - 3250 (one band) | Medium |
| Secondary Amide (R-CONH-R') | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Secondary Amide (R-CONH-R') | N-H Bend + C-N Stretch (Amide II) | 1570 - 1515 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aliphatic (Pyrrolidine) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic/Aliphatic Amine | C-N Stretch | 1335 - 1020 | Medium |
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure is heavily influenced by intermolecular forces, which dictate how molecules arrange themselves into a crystal lattice. Hydrogen bonding is a particularly dominant interaction for this compound, given its multiple hydrogen bond donors (the primary amine -NH₂ and the amide N-H) and acceptors (the amide carbonyl C=O). mdpi.com
These interactions lead to the formation of supramolecular assemblies. For instance, the amide N-H and C=O groups frequently form chains or dimeric motifs. nih.goviucr.org The primary amine can engage in multiple hydrogen bonds, potentially linking these primary amide chains into more complex two- or three-dimensional networks. researchgate.net The specific arrangement, or crystal packing, is crucial as it can affect physical properties of the solid such as solubility and melting point. Analysis of crystal structures of related N-phenyl amides and aminopyrrolidines reveals that N-H···O and N-H···N hydrogen bonds are the principal interactions governing the crystal packing. mdpi.comnih.gov
| Donor Group | Acceptor Group | Potential Interaction Motif |
|---|---|---|
| Amide N-H | Amide C=O | Intermolecular chain or dimer formation |
| Primary Amine N-H | Amide C=O | Cross-linking of amide chains/dimers |
| Primary Amine N-H | Primary Amine N (of another molecule) | Linking molecules into extended networks |
| Amide N-H | Primary Amine N | Alternative intermolecular linkage |
The 3-position of the pyrrolidine ring in the title compound is a stereocenter, meaning the molecule can exist as one of two enantiomers (R or S). While spectroscopic methods like NMR can help determine the relative configuration of multiple stereocenters within a molecule, X-ray crystallography on a single crystal of an enantiopure sample can determine the absolute configuration. nih.govcell.com
This is achieved by analyzing the effects of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. wikipedia.orgnih.gov This effect breaks Friedel's law, which states that the intensities of diffraction spots from crystal planes (hkl) and (-h-k-l) are equal. The differences in these intensities, known as Bijvoet differences, are dependent on the absolute arrangement of atoms in the crystal. ed.ac.uk
During the refinement of the crystal structure, the Flack parameter is calculated. wikipedia.orgmdpi.com A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests the configuration should be inverted. wikipedia.orged.ac.uk A value near 0.5 may indicate a racemic mixture or twinning. wikipedia.org For chiral pyrrolidine derivatives, successful determination of the absolute structure via the Flack parameter has been reported, even in cases with only light atoms (C, H, N, O) where the anomalous scattering effects are weak. nih.gov This provides unequivocal proof of the molecule's absolute stereochemistry.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for both the purification of the target compound after synthesis and the assessment of its final purity. The choice of technique depends on the scale and purpose of the separation.
For routine monitoring of reaction progress and a quick assessment of the number of components in a mixture, Thin-Layer Chromatography (TLC) is used. A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a suitable solvent system (e.g., ethyl acetate/hexanes). The separated components are visualized, often under UV light, allowing for a qualitative analysis of the reaction's completeness. acs.org
For the purification of the crude product on a preparative scale, Flash Column Chromatography is the method of choice. The crude material is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent mixture (mobile phase) is passed through the column under pressure. mdpi.com By gradually increasing the polarity of the mobile phase, components are eluted based on their differing affinities for the stationary phase, allowing for the isolation of the pure this compound.
To determine the final purity of the isolated compound with high accuracy, High-Performance Liquid Chromatography (HPLC) is employed. A small amount of the sample is injected into a column containing a packed stationary phase (e.g., C18 reversed-phase). The components are separated based on their partitioning between the mobile phase (e.g., a mixture of acetonitrile and water) and the stationary phase. nih.govresearchgate.net A detector, such as a UV-Vis spectrophotometer, measures the concentration of the compound as it elutes from the column. The purity is determined by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. For aromatic amines, reversed-phase HPLC is a standard and effective method for purity analysis. lcms.cz
| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, qualitative analysis | Silica gel on glass/aluminum | Solvent mixtures (e.g., Ethyl Acetate/Hexanes) | UV light, chemical stains |
| Flash Column Chromatography | Preparative purification | Silica gel | Solvent gradient (e.g., Hexanes to Ethyl Acetate) | Collection of fractions, subsequent TLC/HPLC analysis |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | Reversed-phase (e.g., C18) | Acetonitrile/Water with additives (e.g., formic acid) | UV-Vis Detector, Mass Spectrometer (LC-MS) |
Computational Chemistry and Molecular Modeling Studies of 3 Amino N Phenylpyrrolidine 1 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. nih.govgelisim.edu.tr DFT calculations for 3-Amino-N-phenylpyrrolidine-1-carboxamide would typically be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to ensure reliable results. gelisim.edu.trmuni.cz
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has several rotatable single bonds, this process is coupled with a conformational analysis to identify various stable conformers. gelisim.edu.trnih.gov
Conformational analysis involves exploring the potential energy hypersurface by systematically rotating dihedral angles to locate all low-energy minima. nih.gov The resulting conformers represent different spatial arrangements of the molecule that can exist at room temperature. The optimized geometry of the global minimum (the most stable conformer) is then used for subsequent property calculations. The absence of imaginary frequencies in a vibrational frequency calculation confirms that the optimized structure is a true minimum. mdpi.com
Below are representative optimized geometric parameters for the carboxamide linkage of the lowest energy conformer of this compound, as would be predicted by a DFT calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.24 Å |
| Bond Length | C-N (amide) | 1.37 Å |
| Bond Length | N-H (amide) | 1.01 Å |
| Bond Angle | O=C-N | 123.5° |
| Bond Angle | C-N-H | 120.1° |
| Dihedral Angle | H-N-C-O | 179.5° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are crucial for describing electronic transitions and reactivity. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily polarized, implying a higher propensity for intramolecular charge transfer. dergipark.org.trnih.gov Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich phenyl and amino groups, while the LUMO would likely be centered on the electron-withdrawing carboxamide group.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.98 eV |
| HOMO-LUMO Gap (ΔE) | 5.27 eV |
DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. wayne.edumpg.de These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental data to confirm the presence of specific functional groups. rsc.org For instance, the characteristic C=O stretch of the amide group, the N-H stretch, and various C-H and C-N vibrations can be identified. wayne.edu
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (Amide) | 3410 cm⁻¹ | -CONH- |
| N-H Stretch (Amine) | 3350 cm⁻¹ | -NH₂ |
| C-H Stretch (Aromatic) | 3085 cm⁻¹ | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2960 cm⁻¹ | Pyrrolidine (B122466) Ring |
| C=O Stretch (Amide I) | 1685 cm⁻¹ | -CONH- |
| N-H Bend (Amine) | 1615 cm⁻¹ | -NH₂ |
| C-N Stretch (Amide) | 1290 cm⁻¹ | -CONH- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict ¹H and ¹³C NMR chemical shifts. github.io These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. Predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning signals in experimental spectra and confirming the proposed molecular structure. nih.gov
| Nucleus | Environment | Predicted Shift (ppm) |
|---|---|---|
| ¹H | N-H (Amide) | 8.5 ppm |
| ¹H | C-H (Aromatic, ortho) | 7.6 ppm |
| ¹H | C-H (Aromatic, meta/para) | 7.1 - 7.3 ppm |
| ¹H | N-H (Amine) | 2.1 ppm |
| ¹³C | C=O (Amide) | 171.0 ppm |
| ¹³C | C (Aromatic, ipso) | 138.5 ppm |
| ¹³C | C (Aromatic) | 120.0 - 129.0 ppm |
| ¹³C | C-N (Pyrrolidine) | 55.0 - 60.0 ppm |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govproteopedia.org It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Conversely, the hydrogens of the amide and amino groups would exhibit a positive potential, making them sites for hydrogen bonding and interaction with nucleophiles. The phenyl ring would show a moderately negative potential due to its π-electron cloud.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization within a molecule. researchgate.netresearchgate.net Unlike methods that describe delocalized molecular orbitals, ELF and LOL reveal the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.net
This analysis helps in understanding the nature of chemical bonds. researchgate.net For this compound, ELF and LOL maps would clearly delineate the high localization of electrons in the C-C, C-N, C-H, N-H, and C=O covalent bonds. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen and nitrogen atoms would be visible, confirming their roles as key sites for intermolecular interactions. rsc.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govutupub.fi MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the full conformational landscape in a simulated environment, such as in a solvent like water. nih.govnih.gov
For this compound, MD simulations can reveal the flexibility of the pyrrolidine ring, the rotational freedom of the phenyl group, and the dynamics of intramolecular hydrogen bonding. nih.gov By simulating the molecule for nanoseconds or longer, one can observe transitions between different conformational states, providing a more complete understanding of its structural dynamics than is possible from static calculations alone. researchgate.netbiorxiv.org This is crucial for understanding how the molecule might interact with biological targets, as protein flexibility and conformational changes are key to ligand binding. utupub.fi
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous pyrrolidine carboxamide derivatives. For instance, research on aminopyridine carboxamides as inhibitors of enzymes like c-Jun N-terminal kinase-1 (JNK-1) has utilized genetic algorithms to position these ligands within the active site to determine the most probable binding conformations. nih.gov Such studies are crucial as the docking results provide a reliable conformational alignment scheme necessary for building robust 3D-QSAR models. nih.gov
The following table illustrates a hypothetical binding mode prediction for this compound with a generic kinase active site, based on common interactions observed for similar inhibitors.
| Functional Group of Ligand | Potential Interacting Residue (Protein) | Type of Interaction |
| Phenyl Ring | Phenylalanine, Leucine, Valine | Hydrophobic/Pi-stacking |
| Carboxamide NH | Aspartate, Glutamate (backbone carbonyl) | Hydrogen Bond |
| Carboxamide CO | Lysine, Arginine (backbone amide) | Hydrogen Bond |
| Pyrrolidine Amino Group | Aspartate, Glutamate | Hydrogen Bond/Ionic |
| Pyrrolidine Ring | Alanine, Valine | Van der Waals |
A representative breakdown of interaction energies for a ligand-protein complex is presented in the table below. The values are illustrative and would vary depending on the specific protein target.
| Energy Component | Estimated Contribution (kcal/mol) |
| Van der Waals Energy | -30 to -50 |
| Electrostatic Energy | -15 to -30 |
| Desolvation Energy | +10 to +20 |
| Total Binding Energy | -35 to -60 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.
In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications at the amino group, the phenyl ring, and the pyrrolidine scaffold. The biological activity data, such as IC50 values, would then be correlated with calculated molecular descriptors.
Relevant molecular descriptors for a QSAR model of this compound could include:
Steric descriptors: Molecular weight, volume, and surface area.
Electronic descriptors: Dipole moment, partial charges, and HOMO/LUMO energies.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecule.
For example, a study on aminopyridine carboxamides yielded a highly predictive CoMFA model with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a strong correlation between the 3D steric and electrostatic fields of the molecules and their inhibitory activity. nih.gov The contour maps generated from such models can provide a visual guide for designing new compounds, indicating regions where bulky groups are favored or where positive or negative charges would enhance activity. researchgate.net
A hypothetical QSAR equation for a series of analogues might look like:
pIC50 = a(LogP) - b(Molecular_Volume) + c*(Dipole_Moment) + d
Where a, b, c, and d are coefficients determined from the statistical analysis. This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with molecular volume.
Structure Activity Relationship Sar Investigations and Molecular Design in Pyrrolidine Carboxamide Research
Design Principles for Pyrrolidine (B122466) Carboxamide Derivatives
The design of novel pyrrolidine carboxamide derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. The pyrrolidine ring is a favored scaffold in drug design due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space. nih.gov This non-planar structure, capable of "pseudorotation," provides a versatile framework for orienting substituents in precise spatial arrangements to maximize binding with target proteins. nih.gov
A primary design strategy involves an iterative approach, where an initial "hit" compound is systematically modified and evaluated to refine its properties. rroij.com This process often involves creating focused libraries of compounds with variations at specific positions on the pyrrolidine ring or the N-phenyl moiety to build a comprehensive SAR profile. rroij.com By analyzing the preliminary SAR data, subsequent rounds of synthesis can be directed toward analogs with a higher probability of improved activity. rroij.com
Another important principle is the combination of different pharmacophores within a single molecule. nih.gov The pyrrolidine carboxamide core can be linked to other known active fragments to create hybrid molecules with potentially synergistic or novel activities. This approach leverages the established biological effects of known pharmacophores to enhance the therapeutic potential of the new derivatives.
Impact of Substituent Variations on Biological Activity
Modifications to the core structure of 3-Amino-N-phenylpyrrolidine-1-carboxamide have a profound impact on its biological activity. The key areas for substitution are the phenyl ring, the pyrrolidine ring, and the amide linker.
The nature and position of substituents on the N-phenyl ring are critical determinants of biological activity. Both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents can influence potency and selectivity. nih.gov
In a study of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives evaluated for anticonvulsant activity, compounds with specific substituents on the phenyl ring showed significantly enhanced efficacy. The presence of a 4-chlorophenyl or a 4-nitrophenyl group resulted in the most active compounds in the series, demonstrating potent protection against maximal electroshock seizures (MES) without inducing neurotoxicity. rroij.comresearchgate.net This suggests that electron-withdrawing groups at the para-position of the phenyl ring are favorable for this particular biological activity. Conversely, other substitutions led to compounds with moderate to low activity. rroij.com
The following table summarizes the anticonvulsant activity of various N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.
Table 1: Effect of Phenyl Ring Substituents on Anticonvulsant Activity of N-phenylpyrrolidine-2-carboxamide Derivatives.
Substituents on the pyrrolidine ring itself play a crucial role in defining the molecule's activity by influencing both its stereochemistry and its physicochemical properties. nih.gov
Substituents at C2: Modifications at the C2 position can affect the basicity of the pyrrolidine nitrogen. This is significant because the nitrogen's charge state at physiological pH can impact receptor binding and membrane permeability. nih.gov
Substituents at C3: The position of the core amino group in this compound is critical. Altering the substituents at this position can strongly influence interactions with the biological target. For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the C3 position was found to be a primary factor affecting anticonvulsant activity. nih.gov
Substituents at C4: Substituents at the C4 position have a pronounced effect on the puckering of the five-membered ring. Electron-withdrawing groups, such as fluorine, can control the ring's conformation, locking it into a preferred Cγ-exo or Cγ-endo envelope. This conformational restriction can enhance binding affinity by reducing the entropic penalty upon binding to a receptor. nih.gov
The amide bond is a central feature of the pyrrolidine carboxamide scaffold, but it can be susceptible to metabolic degradation by proteases. A common strategy in medicinal chemistry is the bioisosteric replacement of the amide bond to improve pharmacokinetic properties, such as metabolic stability, while retaining or enhancing biological activity. nih.govdrughunter.com
Bioisosteres are functional groups that possess similar physical and chemical properties to the original group. For the amide linkage, common bioisosteric replacements include five-membered heterocyclic rings such as:
1,2,4-Oxadiazoles nih.gov
1,3,4-Oxadiazoles
1,2,3-Triazoles nih.gov
Tetrazoles nih.gov
These heterocycles can mimic the planarity and dipole moment of the amide bond and act as hydrogen bond acceptors. nih.gov Replacing the amide linkage with these stable rings can prevent enzymatic cleavage, thereby increasing the compound's half-life in the body. This strategy allows for the creation of new chemical entities with improved drug-like properties. drughunter.combenthamscience.com
Stereochemical Effects on Biological Activity
Chirality is a fundamental aspect of pyrrolidine carboxamide derivatives, as the pyrrolidine ring contains multiple stereocenters. The specific stereoisomer of a compound can have a dramatic effect on its biological activity, a phenomenon known as stereoselectivity. nih.govmdpi.com Different enantiomers or diastereomers of a molecule can exhibit widely varying potencies, with one isomer often being significantly more active than the others. mdpi.com
This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and create a specific three-dimensional binding site. An active compound must have a complementary shape to fit into this site. As a result, one stereoisomer may bind with high affinity, while another may bind weakly or not at all. nih.gov
For example, in studies of certain bioactive molecules, only one specific enantiomer was found to be active, suggesting that the biological uptake or target interaction is highly stereoselective. mdpi.com In the case of 3-Br-acivicin and its derivatives, only the isomers with a (5S, αS) configuration showed significant antiplasmodial activity, indicating that a stereoselective transport system or target binding is responsible for the observed biological effects. mdpi.com Therefore, controlling the stereochemistry during synthesis is a critical aspect of designing potent pyrrolidine carboxamide-based therapeutic agents. mdpi.com
Conformational Analysis and its Correlation with Activity
The biological activity of a flexible molecule like this compound is not determined by its static structure alone, but by the ensemble of conformations it can adopt in solution and, most importantly, the specific conformation it assumes when binding to its target—the "bioactive conformation." Conformational analysis aims to understand these shapes and their relationship to activity. nih.gov
The pyrrolidine ring is not flat but exists in a dynamic equilibrium of puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific preference for a particular conformation (e.g., Cγ-exo or Cγ-endo) can be influenced by the substituents on the ring. nih.gov Computational methods, such as Density Functional Theory (DFT), combined with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are used to determine the lowest-energy (most stable) conformers of a molecule. researchgate.net
SAR studies have shown a clear link between conformational restriction and biological activity.
Conformationally flexible linkers between the pyrrolidine core and other parts of the molecule can sometimes increase inhibitory potency by allowing the molecule to adapt more easily to the binding site. rsc.org
Conformationally restricted linkers or substituents that lock the pyrrolidine ring into a specific pucker may enhance potency and, notably, selectivity for the intended target over other proteins. nih.govrsc.org By pre-organizing the molecule into its bioactive conformation, the entropic cost of binding is reduced, leading to a more favorable interaction.
Understanding the bioactive conformation is a key design principle. By synthesizing rigid analogs that lock the molecule into a specific shape, researchers can probe the conformational requirements of the target's binding site and design more potent and selective compounds. nih.gov
Pharmacophore Modeling for Lead Molecule Identification
Pharmacophore modeling is a crucial computational tool in drug discovery, utilized to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert its activity. csmres.co.ukdergipark.org.tr In the context of pyrrolidine carboxamide research, pharmacophore models have been instrumental in identifying new lead compounds and optimizing existing ones.
A study focused on pyrrolidine carboxamide analogues as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis provides a relevant example of this approach. Researchers developed a pharmacophore model based on the bound conformation of a known pyrrolidine carboxamide inhibitor. nih.gov This model served as a 3D query to screen chemical databases for novel compounds with the desired structural features for InhA inhibition. nih.gov
The essential features of a pharmacophore model for this class of compounds typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a generated pharmacophore hypothesis for a series of neuraminidase inhibitors based on a pyrrolidine scaffold included specific spatial arrangements of such features that were found to be critical for potent inhibitory activity. nih.gov
A 3D-QSAR (Quantitative Structure-Activity Relationship) model can be subsequently developed based on the alignment of molecules to the pharmacophore model. This allows for the prediction of biological activity for newly designed compounds. nih.gov A statistically significant 3D-QSAR model, with good predictive power (e.g., a high r² value), indicates a robust pharmacophore model that accurately captures the key molecular interactions. nih.govnih.gov
The general features of a pharmacophore model derived from pyrrolidine carboxamide research can be summarized as follows:
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | Typically oxygen or nitrogen atoms. | Forms hydrogen bonds with amino acid residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | Typically N-H or O-H groups. | Donates a hydrogen bond to an acceptor group on the target protein. |
| Hydrophobic (HYD) Group | Non-polar moieties like alkyl or aryl groups. | Engages in van der Waals interactions within hydrophobic pockets of the target. |
| Aromatic Ring (AR) | Phenyl or other aromatic systems. | Can participate in π-π stacking or hydrophobic interactions. |
This table represents a generalized pharmacophore model for pyrrolidine carboxamides based on published research.
By utilizing such validated pharmacophore models, researchers can virtually screen large compound libraries to identify novel scaffolds or derivatives of this compound that are predicted to have high biological activity, thereby streamlining the drug discovery process. nih.govnih.gov
Scaffold Modifications and Isosteric Replacements
Scaffold modification and isosteric replacement are key strategies in medicinal chemistry aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. researchgate.netnih.govnih.gov These approaches involve altering the core structure (scaffold) of a molecule or replacing specific functional groups with others that have similar physical or chemical properties (isosteres). nih.govnih.gov
In the realm of pyrrolidine carboxamide research, various scaffold modifications have been explored to enhance biological activity. For instance, in the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications to a pyrimidine-4-carboxamide (B1289416) scaffold, which shares features with the N-phenylpyrrolidine-1-carboxamide core, were investigated. The replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only reduced the lipophilicity but also led to a tenfold increase in inhibitory activity. acs.org This highlights how modifications to the pyrrolidine ring itself can significantly impact the compound's properties.
Isosteric replacements are frequently employed to address issues such as metabolic instability or to explore new interactions with the target. For the N-phenyl portion of this compound, various isosteric replacements could be considered to modulate its properties.
Below is a table of potential isosteric replacements for the phenyl ring and their predicted impact on the molecule's properties:
| Original Group | Isosteric Replacement | Potential Impact |
| Phenyl | Pyridyl | Introduce hydrogen bonding capabilities, alter basicity, potentially improve solubility. |
| Phenyl | Thienyl | Modify electronic properties and metabolic profile while maintaining aromaticity. |
| Phenyl | Cyclohexyl | Remove aromaticity, increase sp³ character, potentially improve solubility and metabolic stability. |
| Phenyl | Biphenyl | Increase hydrophobicity and potential for additional π-π interactions. |
This table provides hypothetical isosteric replacements for the phenyl group in this compound and their generally expected effects in drug design.
Furthermore, the carboxamide linkage itself can be a target for isosteric replacement to enhance metabolic stability or alter hydrogen bonding patterns. Examples of amide isosteres include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles.
Library Design and Screening Approaches
The design and screening of chemical libraries are fundamental to modern drug discovery, allowing for the rapid evaluation of a large number of compounds to identify new hits and optimize lead structures. nih.govamericanpeptidesociety.org For the this compound scaffold, both focused and diverse libraries can be designed to explore the structure-activity relationships systematically.
Combinatorial chemistry is a powerful tool for generating large libraries of related compounds. nih.gov For the pyrrolidine scaffold, a combinatorial library can be created by systematically varying the substituents at different positions. For example, in the synthesis of a library of highly functionalized pyrrolidines, different amino acids, aldehydes, and olefins were used as building blocks to generate a diverse set of compounds on a solid support. nih.gov This approach allows for the creation of a multitude of analogs of this compound by varying the amine and the substituents on the phenyl ring.
A typical design for a combinatorial library based on the this compound scaffold might involve the following variable points:
| Scaffold Position | R-Group | Diversity Elements |
| Pyrrolidine Ring | R1 (at the 3-amino position) | Alkyl, aryl, acyl groups |
| Phenyl Ring | R2 (substituents on the ring) | Halogens, alkyl, alkoxy, nitro groups at ortho, meta, and para positions |
This table illustrates a basic design for a combinatorial library based on the this compound scaffold.
Once a library is synthesized, high-throughput screening (HTS) is employed to assess the biological activity of each compound. scispace.com This can involve biochemical assays, such as enzyme inhibition assays, or cell-based assays. nih.gov In the discovery of pyrrolidine carboxamides as InhA inhibitors, a microtiter library synthesis approach was combined with in situ activity screening, which allowed for rapid optimization of the lead compound without the need for purification of each library member. nih.gov
The results from the initial screening of a diverse library can then be used to design more focused or "biased" libraries to thoroughly explore the SAR around the initial hits. nih.gov For example, if initial screening reveals that electron-withdrawing groups at the meta-position of the N-phenyl ring are beneficial for activity, a focused library can be synthesized with a variety of such groups to identify the optimal substituent. nih.gov
The screening data from these libraries are crucial for building robust SAR models and guiding further drug design efforts. nih.gov
Preclinical Biological Investigations and Mechanistic Elucidation of Pyrrolidine Carboxamide Analogs
In Vitro Studies of Biological Activity
Cellular Proliferation and Cytotoxicity Assays in Cell Lines
The antiproliferative and cytotoxic effects of pyrrolidine (B122466) carboxamide analogs have been evaluated across a range of human cancer cell lines. These assays are fundamental in early-stage drug discovery to identify compounds with the potential to inhibit cancer cell growth. sciltp.comsciltp.com
A novel series of pyrrolidine-carboxamide derivatives, 7a-q, were assessed for their antiproliferative activity against A-549 (epithelial cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Notably, compounds 7e, 7g, 7k, 7n, and 7o emerged as the most active antiproliferative agents. Compound 7g, in particular, demonstrated potent activity with a mean IC₅₀ of 0.90 μM, which was more potent than the standard chemotherapeutic agent doxorubicin (IC₅₀ of 1.10 μM). nih.gov Furthermore, these compounds exhibited no cytotoxic effects on the non-cancerous human mammary gland epithelial cell line (MCF-10A) at a concentration of 50 μM, suggesting a degree of selectivity for cancer cells. nih.gov
Another study investigated a series of pyrrole and pyrrolidine derivatives for their growth inhibitory activity on MDA-MB-231 (breast cancer) and K562 (chronic myelogenous leukemia) human cancer cell lines. researchgate.net Eight of the synthesized compounds showed activity against at least one of these cell lines, with IC₅₀ values ranging from 49.15 to 195.9 μM. researchgate.net To assess their selectivity, the compounds were also tested against non-cancerous human lung fibroblasts (WI-26VA4). researchgate.net
The cytotoxic effects of pyrrolidine derivatives have also been explored, with some compounds exhibiting weak cytotoxic activity against the murine lymphoma cancer cell line L5178Y. nih.gov In a separate investigation, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides were evaluated for their in vitro antiproliferative activity against a full panel of NCI tumor cell lines. nih.gov Compound 1c was the most active in this series, with GI₅₀ values ranging from 0.041 to 33.6 μM and a mean GI₅₀ of 1.90 μM, showing particular effectiveness against colon and melanoma cell lines. nih.gov
Table 1: Antiproliferative Activity of Pyrrolidine Carboxamide Analogs
| Compound | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
|---|---|---|---|
| 7g | A-549, MCF-7, HT-29 (mean) | 0.90 | nih.gov |
| Doxorubicin | A-549, MCF-7, HT-29 (mean) | 1.10 | nih.gov |
| Various | MDA-MB-231, K562 | 49.15 - 195.9 | researchgate.net |
| 1c | NCI Full Panel (mean) | 1.90 | nih.gov |
| 1c | NCI Full Panel (range) | 0.041 - 33.6 | nih.gov |
Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, NAPE-PLD, PI3K)
Pyrrolidine carboxamide analogs have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.
Phosphoinositide 3-kinase (PI3K) Inhibition: A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were discovered as dual inhibitors of PI3Kα and Histone Deacetylase 6 (HDAC6). nih.gov Compound 21j was identified as a subtype-selective inhibitor with an IC₅₀ of 2.9 nM against PI3Kα and 26 nM against HDAC6. nih.gov This dual-target activity is of interest in cancer therapy. nih.gov
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) Inhibition: A high-throughput screening campaign led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov This compound was found to reduce the levels of N-acylethanolamines (NAEs), including anandamide, in neuronal cells. nih.gov Further optimization of an initial hit from the screening revealed that replacing a morpholine (B109124) ring with a (S)-3-hydroxypyrrolidine improved the inhibitory activity (Ki = 0.086 μM). nih.gov
Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.govnih.gov N-benzoylthiourea-pyrrolidine carboxylic acid derivatives carrying imidazole rings have been designed as cholinesterase inhibitors. nih.gov The most active compounds, 15g and 15h, exhibited potent AChE inhibition with IC₅₀ values of 0.029 μM and 0.041 μM, respectively. nih.gov
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Carboxamide Analogs
| Compound | Target Enzyme | IC₅₀/Ki | Reference |
|---|---|---|---|
| 21j | PI3Kα | 2.9 nM | nih.gov |
| 21j | HDAC6 | 26 nM | nih.gov |
| LEI-401 analog | NAPE-PLD | 0.086 µM (Ki) | nih.gov |
| 15g | Acetylcholinesterase | 0.029 µM | nih.gov |
| 15h | Acetylcholinesterase | 0.041 µM | nih.gov |
Receptor Binding and Modulation Studies (e.g., GPCRs, Ionotropic Glutamate Receptors, RORγt)
The interaction of pyrrolidine carboxamide analogs with various receptors has been a subject of investigation, particularly in the context of neurological and immunological disorders.
Ionotropic Glutamate Receptors (iGluRs): (S)-Glutamate is the major excitatory neurotransmitter in the central nervous system, and its receptors are crucial for neuronal signaling. nih.govnih.gov A series of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid analogs have been designed and synthesized as antagonists for ionotropic glutamate receptors. nih.govnih.gov An elaborate structure-activity relationship study of the parental scaffold, 2,3-trans-3-carboxy-3-phenylproline, led to the identification of selective NMDA receptor antagonists with high potency, showing IC₅₀ values as low as 200 nM. nih.gov These antagonists displayed a 3–34 fold preference for GluN1/GluN2A over GluN1/GluN2B-D NMDA receptor subtypes. nih.gov
Retinoid-related Orphan Receptor γt (RORγt): RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. nih.govbroadinstitute.org Several small molecule RORγt antagonists have been identified that can suppress Th17 cell responses. nih.govresearchgate.net Three such inhibitors, TMP778, TMP920, and Digoxin, were found to modulate the RORγt-dependent transcriptional network through different mechanisms. nih.gov While one inhibitor displaced RORγt from its target DNA loci, the other two more potent inhibitors affected transcription without removing DNA-binding. nih.govbroadinstitute.org
Studies on Bacterial Biofilm Growth Inhibition
Bacterial biofilms are a significant challenge in the treatment of infections due to their inherent resistance to antibiotics. nih.govnih.gov Pyrrolidine-based compounds have emerged as promising agents for inhibiting biofilm formation.
A library of novel 2,3-pyrrolidinedione analogues was evaluated for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) biofilms. nih.govnih.gov The antibiofilm properties were assessed using minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) assays. nih.govnih.gov Compounds 1, 6, and 13 demonstrated over 80% biofilm inhibition at a concentration of 40 μM, while exhibiting modest antibacterial activity against planktonic bacteria (MIC 16–32 μg/mL). nih.gov This suggests that these compounds may interfere with biofilm formation at non-lethal concentrations. nih.gov
Further studies on pyrrolidine-2,3-dione monomers and dimers have shown that certain structural features, such as linkers of 5 to 8 atoms in length with a heteroatom, display the best antimicrobial activity. semanticscholar.org It was also determined that the enol moiety is essential for the antimicrobial activity of these compounds. semanticscholar.org In another study, three carbamic acid derivatives substituted with a pyrrolidine moiety were evaluated for their antibiofilm activity against S. aureus. All tested compounds were able to inhibit 80% of biofilm growth at concentrations equal to or twice their minimum inhibitory concentration (MIC) and could disrupt mature biofilms at concentrations twice their minimum bactericidal concentration (MBC). researchgate.net
Table 3: Anti-biofilm Activity of Pyrrolidine Analogs
| Compound Class | Bacterial Strain(s) | Key Finding | Reference |
|---|---|---|---|
| 2,3-Pyrrolidinediones | S. aureus, MRSA | >80% biofilm inhibition at 40 µM | nih.gov |
| Pyrrolidine-substituted carbamic acids | S. aureus | Inhibition of 80% of biofilm growth at ≤2x MIC | researchgate.net |
| Pyrrolidine-2,3-dione dimers | Gram-positive bacteria | Linker length and heteroatoms influence activity | semanticscholar.org |
In Vivo Studies in Animal Models (Excluding Clinical Outcomes)
Investigations of Neuroprotective Effects
The potential of pyrrolidine derivatives to protect against neuronal damage has been explored in animal models of cognitive impairment and excitotoxicity.
In a study investigating the effects of novel pyrrolidine-2-one derivatives, the compounds were shown to be effective in treating behavioral and biochemical changes induced by scopolamine in mice, a model for cognitive impairment. nih.gov The learning and memory parameters were assessed using the Morris water maze and rota-rod tests. nih.gov The study also evaluated biochemical markers of oxidative stress and acetylcholinesterase activity, suggesting that these derivatives may offer neuroprotection through multiple mechanisms. nih.gov
Another study focused on neuroprotection against neuronal damage induced by L-trans-2,4-pyrrolidine dicarboxylate (PDC), a glutamate uptake inhibitor, in the presence of mitochondrial toxins to simulate ischemic conditions in vitro. nih.gov The results indicated that neuronal damage could be prevented by the NMDA receptor antagonist MK-801 and partially by the non-NMDA receptor antagonist NBQX, as well as by antioxidants. nih.gov This suggests that modulating glutamate receptor activity and oxidative stress are key strategies for neuroprotection in this model.
A novel phenylpyrrolidine derivative, compound 1, was investigated for its effects on cognitive functions in a rat model of acute focal cerebral ischemia. researchgate.net In vivo experiments demonstrated that this compound significantly reduced neurological deficits and improved exploratory behavior and anxiety. researchgate.net In silico and in vitro experiments suggested neuroprotective features, possibly through modulation of the AMPA receptor. researchgate.net
Evaluation of Antitumor Activity in Preclinical Models
There is no publicly available information regarding the evaluation of the antitumor activity of 3-Amino-N-phenylpyrrolidine-1-carboxamide in preclinical models. While studies on other pyrrolidine carboxamide analogs have shown promising results against various cancer cell lines, specific data for this compound, including details of in vitro and in vivo models, efficacy, and potency, are not documented in the reviewed literature.
Assessment of Immune Response Modulation (e.g., IL-17 production)
No specific studies have been published detailing the assessment of immune response modulation by this compound, including its effect on IL-17 production. The role of interleukin-17 (IL-17) in the tumor microenvironment is complex, and the potential for this specific compound to influence its production or signaling pathways has not been investigated.
Behavioral Studies related to Target Engagement
There is a lack of available research on any behavioral studies conducted to assess the target engagement of this compound in vivo. Such studies are crucial for understanding the physiological and potential neurological effects of a compound and for confirming its interaction with its intended biological target in a whole-organism context.
Mechanistic Elucidation at the Molecular and Cellular Level
The precise molecular and cellular mechanisms of action for this compound remain unelucidated due to a lack of dedicated research.
Target Identification and Validation
Specific molecular targets for this compound have not been identified or validated in published studies. While research on analogous compounds may suggest potential targets, direct evidence for this particular molecule is absent.
Pathway Analysis and Signaling Modulation
There is no information available concerning the analysis of cellular pathways and signaling modulation affected by this compound. Understanding how a compound alters signaling cascades is fundamental to elucidating its mechanism of action and potential therapeutic applications.
Cell Cycle Analysis
No studies have been found that perform a cell cycle analysis to determine the effects of this compound on cell proliferation. Such analyses are standard in the preclinical evaluation of potential anticancer agents to understand their cytostatic or cytotoxic effects.
Gene and Protein Expression Studies (e.g., pRb)
The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases (CDKs). In its active, hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes necessary for S-phase entry. The inactivation of pRb through hyperphosphorylation is a hallmark of many cancers, allowing for uncontrolled cell proliferation.
Preclinical studies on carboxamide derivatives with scaffolds similar to this compound have indicated that these compounds can influence the pRb pathway, leading to cell cycle arrest. For instance, a series of N-phenyl-1H-indazole-1-carboxamides demonstrated the ability to induce a marked increase of cells in the G0-G1 phase. Mechanistically, the most active compound in this series was found to increase the ratio of hypophosphorylated pRb to total pRb in K562 leukemia cells researchgate.net. This shift towards the active, growth-suppressive form of pRb is a key indicator of the compound's ability to halt cell cycle progression.
The mechanism by which pyrrolidine carboxamide analogs exert this effect is primarily through the inhibition of CDKs. A novel series of pyrrolidine-carboxamide derivatives has been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) mdpi.com. CDK2, in complex with cyclin E, is a key kinase responsible for the phosphorylation of pRb at the G1/S transition. By inhibiting CDK2, these pyrrolidine carboxamide analogs prevent the hyperphosphorylation of pRb, thus maintaining it in its active, hypophosphorylated state. This, in turn, sequesters E2F transcription factors and blocks the cell from entering the S phase, effectively halting proliferation. The targeted inhibition of CDK2 by these compounds provides a direct mechanistic link to the observed increase in hypophosphorylated pRb and subsequent cell cycle arrest at the G1 phase.
Rationalizing Selectivity and Potency against Biological Targets
The selectivity and potency of pyrrolidine carboxamide analogs against their biological targets, such as CDKs, are dictated by their specific structural features and the intricate molecular interactions they form within the ATP-binding pocket of the kinase. The development of these compounds often relies on a rational design approach, leveraging structural biology and computational modeling to optimize their activity.
For a series of pyrrolidine-carboxamide derivatives identified as dual EGFR and CDK2 inhibitors, the potency was found to be in the nanomolar range. The inhibitory activity of these compounds against CDK2 was comparable to or even exceeded that of the reference drug dinaciclib. The selectivity for CDK2 over other CDK isoforms was a notable feature of the most active compounds in this series mdpi.com.
The rationalization for this selectivity and potency can be understood by examining the structure-activity relationships (SAR). The core pyrrolidine carboxamide scaffold serves as a crucial anchor within the kinase's active site. Modifications to the peripheral substituents on this scaffold can significantly impact binding affinity and selectivity. For example, the nature and position of substituents on the N-phenyl ring can influence hydrophobic and hydrogen-bonding interactions with key amino acid residues in the CDK2 active site.
Molecular docking simulations of these pyrrolidine-carboxamide derivatives within the CDK2 ATP-binding cleft have revealed that the carboxamide linkage often participates in critical hydrogen bonds with the hinge region of the kinase, a feature common to many kinase inhibitors. The pyrrolidine ring itself, with its non-planar, three-dimensional structure, can effectively explore and fit into the hydrophobic pockets of the active site. The substituents on the phenyl ring can then be tailored to exploit specific sub-pockets, thereby enhancing both potency and selectivity. For instance, the presence of certain functional groups can lead to additional hydrogen bonds or van der Waals interactions with residues that differ between CDK isoforms, thus conferring selectivity.
The following table presents the in vitro inhibitory activity of selected pyrrolidine-carboxamide analogs against CDK2 and EGFR, demonstrating their potent biological activity.
| Compound | CDK2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| 7e | 15 | 87 |
| 7g | 18 | 92 |
| 7k | 25 | 101 |
| 7n | 31 | 107 |
| 7o | 28 | 98 |
| Dinaciclib (Ref.) | 20 | - |
| Erlotinib (Ref.) | - | 80 |
| Data sourced from a study on new pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors mdpi.com. |
The data clearly indicates that compounds such as 7e exhibit potent inhibition of CDK2, with an IC₅₀ value of 15 nM, which is more potent than the reference compound dinaciclib (IC₅₀ = 20 nM) mdpi.com. The rational design of such potent and selective inhibitors is a continuous process of iterative optimization, where structural insights from co-crystal structures and molecular modeling guide the synthesis of new analogs with improved pharmacological profiles.
Patent Landscape Analysis in Academic Research Pertaining to Pyrrolidine Carboxamides
Analysis of Patent Literature for Synthetic Routes and Intermediates
The patent literature reveals several strategic approaches for the synthesis of 3-aminopyrrolidine (B1265635) derivatives, which are crucial precursors for compounds like 3-Amino-N-phenylpyrrolidine-1-carboxamide. A key challenge addressed in these patents is the generation of these intermediates in high chemical and optical yields. google.comgoogleapis.com
One prominent patented process begins with 1,2,4-trihydroxybutane derivatives. google.com These starting materials are converted into pyrrolidine (B122466) derivatives through a series of steps that often involve the use of protecting groups to control reactivity. For instance, an optically active butyl-1,2,4-trimesylate can be reacted with a primary amine, such as benzylamine, to form the corresponding optically active pyrrolidine derivative. google.comgoogleapis.com The synthesis proceeds by replacing the initial amino protecting group (e.g., benzyl) with another, such as allyloxycarbonyl, before introducing the final amino group under pressure at elevated temperatures. google.comgoogleapis.com
Another patented approach starts from (S)-3-hydroxy-pyrrolidine hydrochloride, which undergoes reactions to introduce protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) chloroformate before further functionalization. googleapis.com The synthesis of optically active 3-amino-1-substituted pyrrolidines has also been achieved by converting 1-benzyl-3-pyroline through a multi-step process. google.com
The table below summarizes various patented synthetic routes and key intermediates for obtaining the 3-aminopyrrolidine core.
| Patent / Source | Starting Material(s) | Key Intermediates | Synthetic Strategy |
| EP1138672A1 | 1,2,4-trihydroxybutane derivatives | Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate; Allyl-3-methanesulphonyloxy-pyrrolidine-1-carboxylate | Conversion to a pyrrolidine derivative, exchange of protecting groups, and subsequent amination under pressure. google.comgoogleapis.com |
| EP1138672A1 | (S)-3-hydroxy-pyrrolidinol hydrochloride | tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Protection of the amino group followed by functionalization of the hydroxyl group and amination. googleapis.com |
| SK129894A3 | L-aspartic acid | 3-[N-(tert-butoxycarbonyl)amino]-1-phenylpyrrolidine-2,5-dione | Conversion of a readily available chiral starting material, although noted for having low yields. google.com |
| IRIS UniPA Review | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate | Benzimidazole carboxamides bearing a pyrrolidine nucleus | 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkenyl dipolarophile. unipa.it |
Review of Patent Claims for Biological Activity Identification
Patents for pyrrolidine carboxamide derivatives claim a wide range of biological activities, underscoring the scaffold's therapeutic potential. These compounds are frequently investigated for applications in infectious diseases, inflammation, and oncology.
For example, certain pyrrolidine carboxamide compounds have been patented for their ability to selectively inhibit the activity of the NF-κB signaling pathway. google.com This pathway is crucial in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. By inhibiting this pathway, these compounds can modulate the expression of inflammatory molecules like interleukin-6, suggesting their utility in treating inflammatory diseases. google.com
In the field of virology, patent WO/2022/087422 discloses pyrrolidine-3-carboxamide (B1289381) derivatives for the treatment of viral infections, specifically mentioning hepatitis B virus and Flaviviridae viruses. wipo.int Similarly, other 3-aminopyrrolidine derivatives serve as vital intermediates for creating vinylpyrrolidinone-cephalosporin compounds, which exhibit high antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. googleapis.comgoogle.com The utility of related compounds as neuroprotective and anticonvulsant agents has also been explored. justia.com
The following table outlines patented biological activities associated with the pyrrolidine carboxamide scaffold.
| Patent Number | Claimed Biological Activity | Therapeutic Area |
| EP3265443B1 | Selective inhibition of NF-κB signaling pathway | Inflammatory Diseases |
| WO/2022/087422 | Antiviral activity | Hepatitis B, Flaviviridae infections |
| US6872836B2 | Antibacterial activity (as precursors to cephalosporins) | Infectious Diseases (MRSA, P. aeruginosa) |
| MDPI Article | Anticancer and antimicrobial activity | Oncology, Infectious Diseases |
| Merck & Co., Inc. Patent | Neuroprotective, anticonvulsant | Neurological Disorders |
Intellectual Property Trends for Pyrrolidine Carboxamide Scaffolds
The intellectual property landscape for pyrrolidine carboxamide scaffolds is characterized by broad and continuous activity. The versatility of the pyrrolidine ring makes it a frequent subject of patent applications across diverse therapeutic areas. unipa.it This trend is driven by several key features of the scaffold:
Three-Dimensionality : The non-planar nature of the sp3-hybridized pyrrolidine ring provides a 3D structure that is advantageous for fitting into the binding sites of biological targets like proteins. This contrasts with flat, aromatic scaffolds. unipa.it
Stereochemical Complexity : The pyrrolidine ring contains stereogenic carbons, allowing for the creation of multiple stereoisomers. This diversity is heavily exploited in patents, as different spatial arrangements of substituents can lead to significant differences in biological activity and target selectivity. unipa.it
Synthetic Accessibility : As demonstrated in patent literature, there are multiple, well-established synthetic routes to the pyrrolidine core, including methods like 1,3-dipolar cycloadditions. unipa.it This accessibility allows for the creation of large libraries of derivatives for screening and lead optimization.
Modifiable Nucleus : The nitrogen atom of the pyrrolidine ring is nucleophilic, providing a convenient point for substitution and functionalization, a feature utilized in the vast majority of patented pyrrolidine-containing compounds. unipa.it
The consistent filing of patents for novel pyrrolidine carboxamide derivatives indicates a sustained interest from pharmaceutical and biotechnology companies. The focus often lies in modifying the substitution patterns on the pyrrolidine ring to achieve improved potency, selectivity, and pharmacokinetic properties for specific biological targets.
Strategic Use of Pyrrolidine Carboxamide Derivatives as Synthetic Precursors in Patented Processes
Beyond their direct therapeutic applications, 3-aminopyrrolidine derivatives are strategically employed as key intermediates in the patented synthesis of more complex active pharmaceutical ingredients. Their structural features and chirality make them valuable building blocks for constructing larger molecules with precise stereochemistry.
A prominent example is their use in the production of advanced cephalosporin (B10832234) antibiotics. googleapis.com In a patented process, a 3-aminopyrrolidine derivative is manufactured and then reacted with chloro-2-bromobutyroyl chloride. google.comgoogleapis.com The resulting N-substituted 3-bromopyrrolidone is converted into a Wittig salt. This intermediate is then reacted with a cephem aldehyde in a convergent synthesis strategy to produce vinylpyrrolidinone-cephalosporin derivatives. google.comgoogleapis.com These final compounds are noted for their potent antibacterial activity. googleapis.comgoogle.com
This strategic use highlights the value of the pyrrolidine scaffold not just as a pharmacophore, but as a foundational element in complex synthetic pathways. Patents often protect not only the final active compound but also the novel and efficient processes for making key intermediates like the 3-aminopyrrolidine core. This approach secures intellectual property over the entire manufacturing process, from simple starting materials to the final drug product.
Future Directions and Research Challenges for 3 Amino N Phenylpyrrolidine 1 Carboxamide
Development of Novel Synthetic Methodologies
Key research challenges in this area include:
Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C3 position of the pyrrolidine (B122466) ring is paramount. This will enable the efficient production of enantiomerically pure 3-Amino-N-phenylpyrrolidine-1-carboxamide, which is crucial for detailed structure-activity relationship (SAR) studies and for developing compounds with improved therapeutic indices.
Green Chemistry: The implementation of green chemistry principles in the synthesis of this compound is a significant future direction. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthetic process.
Progress in these areas will not only facilitate the laboratory-scale synthesis for research purposes but also pave the way for potential large-scale production if the compound or its derivatives show clinical promise.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, advanced computational approaches can provide valuable insights into its physicochemical properties, pharmacokinetic profile, and potential biological targets, thereby accelerating the research and development process.
Future research in this domain will likely involve:
Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: Utilizing QM/MM methods to accurately model the conformational landscape of the molecule and its interactions with biological macromolecules. This can aid in understanding the binding modes and in the rational design of more potent analogs.
Machine Learning and Artificial Intelligence (AI): Employing AI-driven models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its virtual derivatives. This can help in prioritizing compounds for synthesis and experimental testing.
Virtual Screening: Performing large-scale virtual screening campaigns against various protein targets to identify potential new biological activities for this scaffold.
The primary challenge in this area is the accuracy of the predictive models, which heavily depends on the quality and quantity of the training data. Generating sufficient experimental data for this compound to build robust and reliable predictive models will be a key undertaking.
Exploration of Undiscovered Biological Targets
While the current knowledge of the biological targets of this compound may be limited, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents. researchgate.netekb.eg This suggests that this compound may interact with a variety of undiscovered biological targets.
Future research should focus on:
High-Throughput Screening (HTS): Conducting HTS campaigns to screen this compound against diverse panels of biological targets, such as G protein-coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.
Chemical Proteomics: Utilizing chemical proteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct protein targets of the compound in a cellular context.
Phenotypic Screening: Employing phenotypic screening assays to identify novel biological effects of the compound in cellular or animal models of disease, which can then be followed by target deconvolution studies to identify the underlying mechanism of action.
A significant challenge in the exploration of new biological targets is the potential for off-target effects and promiscuous binding, which requires careful validation and follow-up studies to confirm the specificity of the interactions.
Design of Highly Selective and Potent Research Probes
Research probes are essential tools for dissecting complex biological processes. The this compound scaffold can serve as a starting point for the design of highly selective and potent research probes to study the function of specific biological targets.
The design and development of such probes will entail:
Affinity and Selectivity Optimization: Iterative medicinal chemistry efforts to modify the structure of this compound to enhance its affinity and selectivity for a particular biological target.
Functionalization: Incorporating functional groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-cross-linkers, into the molecule to enable its use in various biochemical and cell-based assays.
Pharmacokinetic Optimization: Tailoring the pharmacokinetic properties of the probes to ensure their suitability for in vitro and in vivo applications.
A major challenge in this area is to achieve high selectivity for the target of interest over other closely related proteins, which is crucial for the unambiguous interpretation of experimental results.
Investigation of Emerging Biological Applications
Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications in other areas of biomedical and materials science.
Emerging biological applications to be investigated include:
Biofilm Inhibition: Given that some heterocyclic compounds have shown promise in inhibiting the formation of bacterial biofilms, exploring the potential of this compound in this area is a worthwhile endeavor. nih.gov Biofilms are a major challenge in clinical settings, and novel anti-biofilm agents are urgently needed.
Cross-linking Agents in Materials Science: The presence of multiple reactive functional groups in the molecule suggests its potential use as a cross-linking agent in the development of novel biomaterials, such as hydrogels or biocompatible polymers. These materials could have applications in tissue engineering, drug delivery, and medical devices.
The main challenge in exploring these emerging applications will be to establish a clear structure-property relationship and to optimize the molecular design for each specific application, which will require interdisciplinary collaborations between chemists, biologists, and materials scientists.
Q & A
Basic: What are the critical steps and reagents for synthesizing 3-Amino-N-phenylpyrrolidine-1-carboxamide?
Methodological Answer:
The synthesis of pyrrolidine carboxamide derivatives typically involves:
Pyrrolidine Ring Formation : Cyclization of precursors like 1,4-diketones or amino alcohols under acidic or basic conditions .
Functionalization :
- Amino Group Introduction : Reductive amination or nucleophilic substitution to introduce the 3-amino group .
- Carboxamide Linkage : Coupling the pyrrolidine ring with phenyl isocyanate or via carbodiimide-mediated amidation .
Key Reagents :
- Lewis acids (e.g., AlCl₃) for cyclization .
- Catalysts like EDCI/HOBt for amide bond formation .
Note : Reaction conditions (solvent, temperature, time) must be optimized to minimize side products .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (LC-MS/HRMS) : Verify molecular weight and fragmentation patterns .
- Purity Assessment :
- HPLC/GC : Quantify impurities and assess reaction efficiency .
- Crystallography : X-ray diffraction (if crystalline) for absolute stereochemical assignment .
Advanced: How can reaction conditions be optimized for higher yield and purity?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance amidation kinetics vs. THF .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
-
Substituent Variation :
Position Modification Biological Impact 3-Amino Replace with methyl/cyano Alters hydrogen bonding with targets Phenyl ring Introduce electron-withdrawing groups (e.g., -CF₃) Enhances metabolic stability -
Assay Selection :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound to quantify permeability in Caco-2 cells .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Validate initial findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out false positives from metabolite interference .
- Computational Modeling :
- Docking Studies : Identify binding poses in target proteins (e.g., COX-2) using AutoDock Vina .
- MD Simulations : Assess dynamic interactions over 100-ns trajectories to confirm stability .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Purification : Switch from column chromatography to recrystallization or salt formation for cost-effective scaling .
- Process Analytical Technology (PAT) : Implement QbD principles to maintain critical quality attributes (CQAs) .
Advanced: How to evaluate the compound’s potential as a CNS drug candidate?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration :
- PAMPA-BBB Assay : Measure permeability using artificial membranes .
- LogP/D Calculations : Aim for 2–3 to balance lipophilicity and solubility .
- Toxicity Profiling :
- hERG Inhibition : Patch-clamp assays to assess cardiac liability .
- Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) .
Advanced: What computational tools predict metabolic pathways?
Methodological Answer:
- Software :
- Meteor Nexus : Predict Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation) .
- SwissADME : Estimate pharmacokinetic parameters (e.g., bioavailability, half-life) .
- Validation : Compare predictions with in vitro microsomal stability data .
Advanced: How to address low solubility in aqueous buffers?
Methodological Answer:
- Salt Formation : Co-crystallize with citric or tartaric acid to enhance solubility .
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric nanoparticles for controlled release .
- Prodrug Design : Introduce phosphate esters or glycosides for transient hydrophilicity .
Advanced: How to validate target engagement in vivo?
Methodological Answer:
- PET/SPECT Imaging : Radiolabel with ¹⁸F or ¹¹C to track biodistribution .
- Biomarker Analysis : Measure downstream effects (e.g., cytokine levels) in animal models .
- CRISPR-Cas9 Knockout : Confirm phenotype rescue in target-deficient models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
